
Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Overview
Description
Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a chemical compound with the molecular formula C13H23NO2 It features a piperidine ring substituted with a hydroxyethyl group and a cyclopentyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through alkylation reactions.
Formation of the Methanone Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Alcohols formed from the reduction of the methanone group.
Substituted Derivatives: Compounds with various substituents on the piperidine ring.
Scientific Research Applications
Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The hydroxyethyl and piperidine moieties may interact with enzymes or receptors, modulating their activity. The cyclopentyl group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures, such as piperidine itself and its various substituted forms.
Cyclopentyl Derivatives: Compounds featuring the cyclopentyl group, such as cyclopentylamine.
Hydroxyethyl Derivatives: Compounds with hydroxyethyl groups, such as 2-hydroxyethylamine.
Uniqueness: Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Biological Activity
Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, a compound with the molecular formula C13H23NO2, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biochemical properties, mechanisms of action, and empirical research findings, supported by data tables and case studies.
Overview
This compound features a piperidine ring substituted with hydroxyethyl and cyclopentyl groups. Its structural characteristics suggest significant interactions with various biological targets, including enzymes and receptors involved in critical signaling pathways.
Target Interactions
The compound primarily interacts with receptor tyrosine kinases (RTKs) , which are pivotal in cell signaling. The binding of this compound to these receptors can lead to modulation of downstream signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and differentiation.
The compound has been shown to act as an ATP-competitive inhibitor , selectively affecting certain kinases. This inhibition can lead to altered enzyme activity and subsequent changes in cellular processes. The interaction dynamics include binding to active sites, which can either inhibit or activate enzymatic functions.
Cellular Effects
This compound exhibits notable effects on various cell types:
- Cell Proliferation : At lower concentrations, the compound promotes cell proliferation by enhancing metabolic functions.
- Gene Expression : It modulates gene expression profiles associated with cell survival and growth.
Stability and Efficacy
Laboratory studies indicate that the stability of this compound is crucial for its efficacy. Over time, degradation can diminish its biological activity. The compound's effects also vary significantly with dosage in animal models, demonstrating beneficial outcomes at lower doses while potentially leading to adverse effects at higher concentrations.
Research Applications
This compound is being explored across several domains:
- Pharmaceutical Research : Investigated for its potential therapeutic roles, particularly as a pharmacophore in drug design.
- Chemical Synthesis : Used as a building block for synthesizing more complex molecules in medicinal chemistry.
Table 1: Biological Activity Overview
Properties
IUPAC Name |
cyclopentyl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-10-7-11-5-8-14(9-6-11)13(16)12-3-1-2-4-12/h11-12,15H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUFYKKQPAKJRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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